N-[3-({[(4-METHOXY-3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE
Overview
Description
N-[3-({[(4-METHOXY-3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE is a useful research compound. Its molecular formula is C20H16N4O6S and its molecular weight is 440.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[3-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide is 440.07905542 g/mol and the complexity rating of the compound is 687. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Amidine Protection for Solution Phase Library Synthesis
The utilization of reagents for N-protection of amidinonaphthol, demonstrating the relevance of similar compounds in the synthesis of substituted benzamidines, highlights their potential in multiparallel solution phase synthesis. This process is crucial for developing libraries of compounds for various applications, including drug discovery and material science. The method's mildness and efficiency underscore the importance of precise chemical modifications in complex synthesis processes (Bailey et al., 1999).
Synthesis of Block Copolymers Containing Aramide
Research on the synthesis of well-defined aromatic polyamides and block copolymers containing aramide showcases the significance of nitro-substituted benzoyl compounds in creating materials with specific properties. These materials are of interest due to their potential applications in creating new types of polymers with unique thermal and mechanical properties, contributing to advancements in materials science (Yokozawa et al., 2002).
Anti-Leishmanial Activity Screening
The synthesis and characterization of nitroaromatic compounds for screening anti-leishmanial activity illustrate the compound's relevance in medicinal chemistry and pharmacology. The study's findings indicate that nitro group presence plays a crucial role in the biological activity of these compounds, suggesting potential avenues for developing new therapeutic agents (Dias et al., 2015).
Corrosion Inhibition Studies
Investigations into the corrosion inhibition properties of N-phenyl-benzamide derivatives on mild steel highlight the importance of electron-withdrawing and electron-donating substituents, such as nitro and methoxy groups. These studies are crucial in developing new materials and coatings that can protect against corrosion, impacting various industries, including construction and manufacturing (Mishra et al., 2018).
Properties
IUPAC Name |
N-[3-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O6S/c1-29-16-8-7-12(10-15(16)24(27)28)18(25)23-20(31)22-14-5-2-4-13(11-14)21-19(26)17-6-3-9-30-17/h2-11H,1H3,(H,21,26)(H2,22,23,25,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKQDICQTXNLOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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